1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique structure and properties It is an imidazolium salt with bromine and methyl groups attached to the phenyl rings
Preparation Methods
The synthesis of 1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 4-bromo-2,6-dimethylaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.
Quaternization: The imidazole derivative is then quaternized using methyl chloride to form the imidazolium salt.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form imidazolium-based radicals or reduction to form imidazole derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger, more complex structures.
Scientific Research Applications
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and imidazolium ring play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds such as:
1,3-Bis(4-chloro-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride: This compound has chlorine atoms instead of bromine, leading to different reactivity and properties.
1,3-Bis(4-bromo-2,6-dimethylphenyl)-imidazolium chloride: This compound lacks the dihydro group, which affects its stability and reactivity.
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium bromide: This compound has a bromide counterion instead of chloride, influencing its solubility and ionic interactions.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
CAS No. |
221154-71-8 |
---|---|
Molecular Formula |
C19H21Br2ClN2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1,3-bis(4-bromo-2,6-dimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C19H20Br2N2.ClH/c1-12-7-16(20)8-13(2)18(12)22-5-6-23(11-22)19-14(3)9-17(21)10-15(19)4;/h5-10H,11H2,1-4H3;1H |
InChI Key |
IIGRBXXHHDIHTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[NH+]2CN(C=C2)C3=C(C=C(C=C3C)Br)C)C)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.